1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide
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Overview
Description
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide is a complex organic compound with a unique structure that includes a quinoline core. This compound is known for its fluorescent properties and is used in various scientific applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide typically involves the reaction of quinoline derivatives with alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the process may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide undergoes various chemical reactions, including:
Scientific Research Applications
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is utilized in various imaging and detection applications . The molecular pathways involved include the excitation of electrons in the quinoline core, leading to fluorescence .
Comparison with Similar Compounds
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide can be compared with other quinoline derivatives, such as:
Quinoline N-oxides: These compounds also exhibit fluorescent properties but may have different excitation and emission wavelengths.
Quinoline-based dyes: These dyes are used in similar applications but may differ in their chemical stability and fluorescence intensity.
Other quinoline derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have different functional groups, leading to variations in their chemical reactivity and applications.
This compound stands out due to its unique structure and versatile applications in various scientific fields .
Biological Activity
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide, also known by its CAS number 651731-27-0, is a quinolinium compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The molecular formula of this compound is C31H39IN2, with a molecular weight of approximately 554.57 g/mol. The compound features a quinolinium structure, which is known for its biological activity due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Quinolinium derivatives have been shown to exhibit significant antimicrobial properties. They can disrupt bacterial cell membranes, leading to cell lysis and death. Studies suggest that compounds with long alkyl chains, such as 1-Decyl-, enhance membrane interaction and permeability.
- Anticancer Properties : Research indicates that quinolinium compounds can induce apoptosis in cancer cells. They may interfere with DNA replication and transcription processes, leading to cell cycle arrest and subsequent cell death.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in tumor cells | |
Antioxidant | Scavenges free radicals |
Case Studies
Several studies have investigated the biological activity of quinolinium derivatives similar to this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related quinolinium compound exhibited potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The long-chain alkyl group was found to enhance membrane permeability, facilitating drug entry into bacterial cells.
- Anticancer Research : In vitro studies conducted on cancer cell lines revealed that quinolinium derivatives could effectively induce apoptosis through the mitochondrial pathway. The study highlighted the role of reactive oxygen species (ROS) generation as a key mechanism in promoting cell death.
- Antioxidant Studies : Research published in Free Radical Biology and Medicine showed that quinolinium compounds could significantly reduce oxidative stress markers in cellular models, suggesting their potential use as therapeutic agents in diseases characterized by oxidative damage.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects:
Properties
CAS No. |
651731-27-0 |
---|---|
Molecular Formula |
C31H39IN2 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
1-decyl-2-[(1-ethylquinolin-2-ylidene)methyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C31H39N2.HI/c1-3-5-6-7-8-9-10-15-24-33-29(23-21-27-17-12-14-19-31(27)33)25-28-22-20-26-16-11-13-18-30(26)32(28)4-2;/h11-14,16-23,25H,3-10,15,24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DSXDAQVDDUPNSN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=C(C=CC2=CC=CC=C21)C=C3C=CC4=CC=CC=C4N3CC.[I-] |
Origin of Product |
United States |
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